5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS No.: 403990-80-7
Cat. No.: VC5653591
Molecular Formula: C11H12ClN3OS
Molecular Weight: 269.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403990-80-7 |
|---|---|
| Molecular Formula | C11H12ClN3OS |
| Molecular Weight | 269.75 |
| IUPAC Name | 3-[(2-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,14,17) |
| Standard InChI Key | IUWXNWDFGZNIOI-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)COC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
5-[(2-Chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring substituted with a 2-chlorophenoxy methyl group at position 5 and an ethyl group at position 4. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 403990-80-7 |
| Molecular Formula | C₁₁H₁₂ClN₃OS |
| Molecular Weight | 269.75 g/mol |
| SMILES | CCN1C(=NNC1=S)COC2=CC=CC=C2Cl |
| InChIKey | IUWXNWDFGZNIOI-UHFFFAOYSA-N |
The compound’s structure includes a triazole core (1,2,4-triazole), a thiol (-SH) group at position 3, and a 2-chlorophenoxy methyl substituent. The ethyl group at position 4 enhances lipophilicity, potentially influencing bioavailability.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step reactions, leveraging strategies common to triazole chemistry:
Key Synthetic Routes
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Cyclization of Hydrazides
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Precursor: Ethyl-2-(2-chlorophenoxy)acetate undergoes hydrazinolysis to form a hydrazide intermediate.
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Cyclization: Reaction with thiosemicarbazide or analogous reagents under alkaline conditions yields the triazole-thiol core .
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Alkylation: Introduction of the ethyl group at position 4 via nucleophilic substitution or alkylation reactions .
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Microwave-Assisted Synthesis
Comparison of Synthetic Approaches
| Method | Yield | Reaction Time | Key Reagents |
|---|---|---|---|
| Alkylation/Aminomethylation | 65–79% | 3–6 hours | Alkyl halides, NaOH |
| Microwave-Assisted | 68–79% | <1 hour | i-Propanol, NaOH |
Physical and Chemical Properties
Stability and Reactivity
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Thiol Group: The -SH moiety participates in redox reactions and may act as a leaving group in further derivatization.
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Chlorophenoxy Substituent: Enhances electron-withdrawing effects, influencing acidity and solubility.
Spectroscopic Data
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¹H-NMR: Aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.2–1.5 ppm), and thiol protons (broad singlet at δ 3.5–4.5 ppm) .
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IR: S-H stretch (~2500 cm⁻¹) and C=N/C-S vibrations (~1590–1600 cm⁻¹) .
Applications and Future Directions
Pharmaceutical Development
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Anticancer Prodrugs: The ethyl group could be modified to enhance solubility or target-specific delivery.
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Antifungal Agents: Derivatives with optimized substituents may address resistant fungal strains.
Agricultural Use
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Pesticides: Triazole-thiols are explored as fungicides due to their ability to inhibit fungal cytochrome P450 enzymes .
Research Gaps
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In Vivo Studies: No data exist on pharmacokinetics (absorption, distribution, metabolism, excretion) or toxicity.
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Target Validation: Further studies are needed to confirm enzyme interactions (e.g., KasA inhibition in M. tuberculosis).
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